Neurotensin(8-13) Fragment Exhibits 4- to 50-Fold Higher Potency in NTS1 Binding and cGMP Stimulation Versus Full-Length Neurotensin
In direct comparative binding studies using [3H]neurotensin, the C-terminal hexapeptide fragment Neurotensin(8-13) demonstrates 4- to 50-fold greater potency than the native tridecapeptide Neurotensin (1-13) for binding to intact neuroblastoma N1E-115 cells and human brain membrane preparations [1]. This increased potency extends to functional assays: NT(8-13) shows correspondingly higher efficacy in stimulating intracellular cyclic GMP production and inositol phospholipid hydrolysis in N1E-115 cells [1]. A strong direct correlation was established between each analog's EC50 for biochemical activity and its KD for receptor binding, confirming that the hexapeptide core contains the essential pharmacophore for NTS1 activation while the N-terminal extension present in full-length Neurotensin modulates binding affinity [1].
| Evidence Dimension | Potency for NTS1 receptor binding and functional activation |
|---|---|
| Target Compound Data | Full-length Neurotensin (1-13): Reference baseline activity |
| Comparator Or Baseline | Neurotensin(8-13): 4- to 50-fold higher potency in binding and cGMP stimulation |
| Quantified Difference | 4-fold to 50-fold increased potency for NT(8-13) relative to NT(1-13) |
| Conditions | Intact neuroblastoma N1E-115 cells; human brain membranal preparations; [3H]neurotensin binding assay; cyclic GMP production assay |
Why This Matters
This 4- to 50-fold potency differential means that substituting full-length Neurotensin with NT(8-13) in binding or functional assays will yield substantially different concentration-response curves, requiring careful dose adjustment and precluding direct data comparison between studies using the two forms.
- [1] Gilbert JA, Richelson E. Neurotensin(8-13): Comparison of novel analogs for stimulation of cyclic GMP formation in neuroblastoma clone N1E-115 and receptor binding to human brain and intact N1E-115 cells. Biochem Pharmacol. 1989;38(19):3377-3382. doi: 10.1016/0006-2952(89)90637-0. View Source
